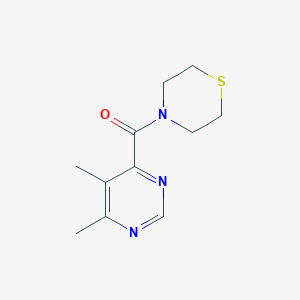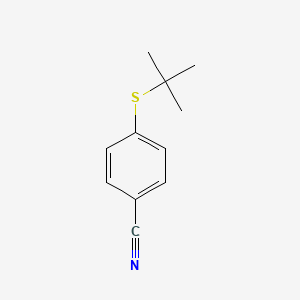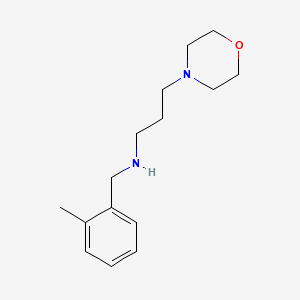![molecular formula C22H29NO5 B2495840 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMID CAS No. 1421485-20-2](/img/structure/B2495840.png)
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and a methoxyphenyl group attached to an oxane ring, making it a versatile molecule for research and industrial purposes.
Wissenschaftliche Forschungsanwendungen
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring, the introduction of the hydroxypropyl chain, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxypropyl Chain: This step often involves the use of hydroxypropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to speed up the reaction and improve selectivity.
Reaction Temperature and Pressure: Controlling these parameters to ensure optimal reaction rates.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring and other functional groups can be reduced under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halides, acids, or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Wirkmechanismus
The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are affected by the compound’s activity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE
- N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLBUTANAMIDE
Uniqueness
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-15-14-19(16(2)28-15)20(24)8-11-23-21(25)22(9-12-27-13-10-22)17-4-6-18(26-3)7-5-17/h4-7,14,20,24H,8-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJTWROPQAXSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2495758.png)

amino}acetamide](/img/structure/B2495761.png)
![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2495766.png)
![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)


![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)
![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)


